molecular formula C23H25N3O2 B5917736 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

Cat. No. B5917736
M. Wt: 375.5 g/mol
InChI Key: YQTGNVDHCNBVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). FGFRs play a crucial role in cell signaling pathways and are involved in several physiological processes, including cell growth, differentiation, and survival. The inhibition of FGFRs has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.

Mechanism of Action

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine selectively inhibits FGFRs by binding to the ATP-binding site of the receptor. The inhibition of FGFRs leads to the disruption of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The disruption of these pathways leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects. In cancer cells, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits cell growth, induces apoptosis, and reduces tumor growth in animal models. In animal models of heart failure, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine improves cardiac function and reduces myocardial fibrosis. In animal models of type 2 diabetes, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine improves insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and availability. However, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

Several future directions for 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine research have been proposed. These include the development of more potent and selective FGFR inhibitors, the investigation of the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in other diseases, and the optimization of the synthesis method to improve the purity and yield of the compound. Additionally, the investigation of the mechanisms of resistance to FGFR inhibitors and the development of combination therapies to overcome resistance are areas of active research.

Synthesis Methods

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is synthesized by the condensation of 3,4-dimethoxybenzaldehyde, phenylacetic acid, and 1-piperidinecarboxaldehyde followed by cyclization with guanidine. The synthesis method has been optimized to produce high yields of pure 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. Several modifications to the synthesis method have been proposed to improve the purity and yield of the compound.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The inhibition of FGFRs has been shown to have anti-tumor effects in several cancer types, including breast cancer, lung cancer, and prostate cancer. 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. Additionally, 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-27-21-12-11-18(15-22(21)28-2)20-16-19(17-9-5-3-6-10-17)24-23(25-20)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTGNVDHCNBVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-phenyl-2-piperidinopyrimidine

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